molecular formula C24H44S B2871298 3-(2-Octyldodecyl)thiophene CAS No. 1268060-76-9

3-(2-Octyldodecyl)thiophene

Cat. No.: B2871298
CAS No.: 1268060-76-9
M. Wt: 364.68
InChI Key: CRKVMRJSMBQYRV-UHFFFAOYSA-N
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Description

3-(2-Octyldodecyl)thiophene: is a thiophene derivative characterized by the presence of a long branched alkyl chain at the third position of the thiophene ring Thiophene derivatives are well-known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications

Mechanism of Action

Target of Action

3-(2-Octyldodecyl)thiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a key component in electronic and optoelectronic applications . The primary targets of this compound are therefore electronic and optoelectronic devices .

Mode of Action

The compound interacts with its targets by contributing to the formation of functionalized regioregular polythiophenes . These polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The interaction of this compound with its targets results in the enhancement of these properties, leading to more efficient materials for electronic applications .

Biochemical Pathways

The synthesis of this compound involves organometallic polycondensation strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Result of Action

The result of the action of this compound is the creation of materials with enhanced electronic and optoelectronic properties . These materials are used in the development of various electronic devices, contributing to their improved performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions such as temperature and inert atmosphere . Moreover, the performance of the resulting electronic materials can be affected by factors such as temperature, humidity, and light exposure. Therefore, careful control and optimization of these environmental factors are crucial for maximizing the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cobalt (II)-catalyzed reductive alkylation, which improves the solubility and crystallinity of the resulting compound . The reaction conditions often include the use of cobalt catalysts and specific solvents to facilitate the alkylation process.

Industrial Production Methods: Industrial production of 3-(2-Octyldodecyl)thiophene may involve large-scale synthesis using similar catalytic processes. The scalability of the cobalt-catalyzed reductive alkylation makes it suitable for industrial applications, ensuring consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Octyldodecyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the electronic properties of the thiophene ring.

    Substitution: The alkyl chain and thiophene ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiophene derivatives with altered electronic properties.

    Substitution: Thiophene derivatives with different functional groups.

Scientific Research Applications

3-(2-Octyldodecyl)thiophene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-(2-Octyldodecyl)thiophene stands out due to its long branched alkyl chain, which significantly improves its solubility and processability compared to other thiophene derivatives. This unique feature makes it particularly valuable for applications requiring high-quality thin films and efficient charge transport .

Properties

IUPAC Name

3-(2-octyldodecyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKVMRJSMBQYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.3 g (54 mmol) of magnesium turnings, a catalytic amount of iodine, and 50 mL of dry THF was mixed in a flask and heated to slight reflux under nitrogen. A solution of 2-octyldodecyl bromide (18.1 g, 50 mmol) and 25 mL of dry THF was added drop-wise into the mixture. The mixture was then allowed to reflux for 3 h. After resulting grey solution was cooled to room temperature, transferred into a dry droping funnel, and added drop-wise into a dry THF solution of 3-bromothiophene (6.5 g, 40 mmol) and Ni(dppp)Cl2 (160 mg, 1.2 mmol) at 0° C. The mixture was heated to reflux overnight under nitrogen atmosphere. The mixture was then cooled and a dilute hydrochloric acid aqueous solution was added to quench excess Grignard reagent. The crude product was extracted from the mixture with hexane, washed with water, and purified by silica gel chromatography eluting with hexane. The final product was 7.2 g of colorless oil (49%). The product was characterized by 1H NMR: (CDCl3, 400 MHz, ppm) δ 7.23-7.21 (m, 1H), 6.90-6.88 (m, 2H), 2.56-2.55 (d, 2H, J=6.8 Hz), 1.61-1.59 (m, 1H), 1.25 (br, 32H), 0.90-0.87 (t, 6H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
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Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
catalyst
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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